1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-phenylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-13-8-14(2)25(23-13)18-9-17(20-12-21-18)24-10-15(11-24)19(26)22-16-6-4-3-5-7-16/h3-9,12,15H,10-11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYJMUKFHTWUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally the azetidine ring. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may scale up these reactions using continuous flow reactors and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide exhibit promising anticancer properties. The incorporation of the pyrazole and pyrimidine rings is known to enhance the interaction with various biological targets involved in cancer cell proliferation. For instance, derivatives of pyrazole have been shown to inhibit specific kinases implicated in tumor growth and metastasis .
Antimicrobial Properties
Research has demonstrated that related compounds possess significant antimicrobial activity against various bacterial strains. The structural features of the compound may contribute to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Neuropharmacological Effects
There is growing interest in the neuropharmacological potential of such compounds, particularly regarding their effects on neurotransmitter systems. Preliminary data suggest they may have applications in treating neurological disorders by modulating receptor activity and improving synaptic function .
Case Study 1: Anticancer Efficacy
A study evaluated a series of compounds based on the pyrazole and pyrimidine scaffold for their ability to inhibit cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency against resistant cancer phenotypes.
Case Study 2: Antibacterial Activity
In vitro tests were conducted using the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, showing effective inhibition comparable to traditional antibiotics, thus highlighting its potential as a new antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of This compound . Modifications at the azetidine ring or variations in the substituents on the phenyl group can lead to enhanced biological activity or reduced toxicity .
| Structural Feature | Effect on Activity |
|---|---|
| Pyrazole ring | Enhances target binding |
| Phenyl group | Modulates lipophilicity |
| Azetidine ring | Influences receptor interaction |
Mechanism of Action
The mechanism of action of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with three analogs (Table 1) to highlight key structural and physicochemical differences.
Table 1 : Structural comparison of the target compound with analogs.
Key Observations
Core Ring Systems :
- The azetidine ring in the target compound confers rigidity and a smaller steric profile compared to piperidine (BJ08074) or piperazine (). This may influence binding pocket accessibility in enzyme targets .
- The pyrazolo[3,4-b]pyridine core () introduces a fused bicyclic system, likely enhancing planar stacking interactions but reducing conformational flexibility.
Substituent Effects :
- The 3,5-dimethylpyrazole group is conserved in the target compound and BJ08074, suggesting a role in hydrogen bonding or hydrophobic interactions.
- Methylsulfanyl (BJ08074) and N-oxide () groups modulate solubility and metabolic stability.
Molecular Weight and Drug-Likeness :
- The target compound (374.45 g/mol) and the pyrazolo-pyridine analog (374.40 g/mol) fall within the "Rule of Five" guidelines for oral bioavailability, whereas the N-oxide derivative (616.41 g/mol) may face challenges in permeability .
Biological Activity
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Pyrazole moiety : Known for its role in various biological activities.
- Pyrimidine ring : Often associated with nucleic acid interactions.
- Azetidine ring : Contributes to the compound's overall stability and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N6O |
| Molecular Weight | 316.38 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of mTORC1 Activity : Similar compounds have been shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy, a process that can be beneficial in cancer therapy by promoting the degradation of cellular components .
- Autophagy Modulation : The compound appears to increase basal autophagy while disrupting autophagic flux under nutrient-replete conditions. This dual action may allow it to selectively target cancer cells that rely on autophagy for survival under metabolic stress .
- Antiproliferative Effects : Preliminary studies suggest that compounds with similar structures exhibit submicromolar antiproliferative activity against various cancer cell lines, indicating potential use as anticancer agents .
Study 1: Anticancer Activity
A study investigated the antiproliferative effects of related pyrazole derivatives on pancreatic cancer cells (MIA PaCa-2). The results indicated significant reductions in cell viability, with IC50 values in the low micromolar range. The mechanism was linked to mTORC1 inhibition and subsequent autophagy modulation .
Study 2: Structure-Activity Relationship (SAR)
In a SAR study, modifications to the pyrazole and pyrimidine rings were correlated with changes in biological activity. Compounds with electron-donating groups exhibited enhanced antiproliferative effects, suggesting that electronic properties play a critical role in their mechanism of action .
Q & A
Q. Critical Parameters :
- Reaction temperature (35–80°C) and solvent choice (e.g., DMSO for solubility) impact intermediate stability .
- Use of cesium carbonate as a base enhances coupling efficiency in heteroaromatic systems .
Advanced: How can computational chemistry guide the design of derivatives with enhanced binding affinity?
Answer:
Integrate quantum chemical calculations (e.g., DFT) and molecular docking to:
Predict Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for functional group modifications .
Optimize Pharmacophores : Use docking simulations (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., kinases or enzymes).
Validate Stability : Conduct molecular dynamics (MD) simulations to evaluate conformational stability under physiological conditions .
Case Study : For pyrazole-pyrimidine analogs, computational models predicted improved solubility via trifluoromethyl substitutions, validated by experimental logP measurements .
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy :
- HRMS : Validate molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm) and pyrazole C-N vibrations (~1500 cm) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Methodological Framework :
Standardize Assays : Control variables (e.g., cell lines, solvent concentration) to minimize batch effects.
Dose-Response Analysis : Use IC/EC curves to compare potency thresholds across studies .
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurity interference) .
Example : Discrepancies in enzyme inhibition data may arise from variations in buffer pH or reducing agents (e.g., DTT), which alter compound stability .
Basic: What experimental design principles optimize reaction scalability?
Answer:
Adopt Design of Experiments (DoE) methodologies:
Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., catalyst loading, solvent ratio) .
Response Surface Modeling (RSM) : Optimize conditions (e.g., temperature, time) via central composite designs .
Robustness Testing : Evaluate edge-of-failure limits (e.g., ±10% reagent excess) to ensure reproducibility .
Case Study : For azetidine coupling, RSM increased yield from 17% to 43% by optimizing cesium carbonate stoichiometry .
Advanced: How can hybrid computational-experimental workflows accelerate reaction discovery?
Answer:
Leverage platforms like ICReDD’s integrated approach:
Reaction Path Search : Use quantum mechanics (QM) to map energy barriers for proposed mechanisms .
Machine Learning (ML) : Train models on existing reaction databases to predict feasible conditions (e.g., solvent/base pairs) .
High-Throughput Validation : Automate parallel synthesis in microreactors to test computational predictions .
Example : QM-guided optimization reduced reaction time for pyrazole-pyrimidine couplings from 48 hours to 12 hours .
Basic: What stability studies are required for long-term storage?
Answer:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>150°C indicates thermal stability) .
- Hygroscopicity Testing : Store samples at 25°C/60% RH; monitor mass changes to detect moisture absorption .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation via HPLC .
Advanced: What strategies mitigate regioselectivity challenges in pyrazole functionalization?
Answer:
Directing Groups : Install temporary groups (e.g., boronic esters) to steer coupling to the 3,5-dimethylpyrazole’s N1 position .
Transition Metal Catalysis : Use Pd/Xantphos systems for selective C–H activation at pyrimidine C4 .
Kinetic Control : Lower reaction temperatures (<50°C) favor mono-substitution over di-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
